

Tetrabutylammonium hexafluorophosphate CAS number 3109-63-5.

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Compound of Interest

Compound Name: *Tetrabutylammonium
hexafluorophosphate*

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An In-depth Technical Guide to **Tetrabutylammonium Hexafluorophosphate** (CAS 3109-63-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium hexafluorophosphate (TBAPF₆), identified by CAS number 3109-63-5, is a quaternary ammonium salt widely utilized in advanced scientific research.[1] It is composed of a tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and a hexafluorophosphate anion ([PF₆]⁻).[2] This compound presents as a white, crystalline powder and is particularly valued for its role as a supporting electrolyte in non-aqueous electrochemistry.[1][3] Its high solubility in polar organic solvents, broad electrochemical window, and chemical inertness make it an indispensable tool for researchers in electrochemistry, organic synthesis, and materials science.[1][4][5] This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.

Physicochemical and Electrochemical Properties

The unique structure of TBAPF₆, featuring a large, non-polar cation and a weakly coordinating anion, is central to its utility.[2] This combination ensures excellent solubility in common organic solvents like acetonitrile and acetone while maintaining electrochemical stability over a wide

potential range.[1][2][4] The inert nature of its ions prevents interference with the electrochemical reactions under study.[1][4]

Table 1: General Physicochemical Properties of TBAPF₆

| Property | Value | References |
|---------------------|---|------------|
| CAS Number | 3109-63-5 | [3] |
| Molecular Formula | C ₁₆ H ₃₆ F ₆ NP | [3] |
| Molar Mass | 387.43 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1][6] |
| Melting Point | 244-246 °C | [1][3] |
| Decomposition Temp. | 388 °C | [7] |
| Solubility | Highly soluble in acetonitrile, acetone, THF | [1][4] |
| | Insoluble in water | [8] |
| | Acetonitrile: 0.1 g/mL | [3] |

| Key Characteristic | Hygroscopic |[3][6] |

Table 2: Electrochemical Data for TBAPF₆

| Parameter | Conditions | Value | References |
|------------------------|-------------------------------------|----------------------------|------------|
| Electrochemical Window | 0.1 M in acetonitrile, Pt electrode | ~ -2.7 to +3.0 V (vs. SCE) | [4] |

| Limiting Molar Conductivity (Λ_0) | In acetone at 25 °C | $182.7 \pm 0.4 \text{ S}\cdot\text{cm}^2\cdot\text{mol}^{-1}$ |[9] |

Core Applications

Supporting Electrolyte in Electrochemistry

The primary application of TBAPF₆ is as a supporting electrolyte in non-aqueous electrochemical studies.^{[1][4]} A supporting electrolyte is essential for increasing the conductivity of the solution and minimizing the iR drop (ohmic potential drop), ensuring that the measured potential accurately reflects the potential at the electrode surface.^{[10][11]} TBAPF₆ is favored due to its:

- **Wide Potential Window:** It remains stable and non-reactive over a broad range of potentials, allowing for the study of a wide variety of redox processes without interference from the electrolyte itself.^[4]
- **Chemical Inertness:** Both the tetrabutylammonium cation and the hexafluorophosphate anion are chemically inert and weakly coordinating, preventing unwanted side reactions with the analyte or solvent.^{[1][4]}
- **High Solubility:** Its excellent solubility in polar organic solvents allows for the preparation of highly conductive solutions.^[2]

It is indispensable for techniques like cyclic voltammetry and is widely used in the development of batteries, supercapacitors, and electrocatalysis.^{[3][4][5]}

Organic Synthesis and Other Applications

Beyond electrochemistry, TBAPF₆ serves other important functions:

- **Catalysis:** It can act as a catalyst in certain organic reactions, such as the Biginelli reaction for synthesizing dihydropyrimidinones.^[12]
- **Reagent:** It is used in the synthesis of materials like fluorescent nanofibrous films and for promoting S-S bond formation in dithioanilides.^{[3][6]}
- **Battery Technology:** It has been investigated as a flame-retardant additive for electrolytes in lithium-ion batteries, enhancing their safety profile.^[13]

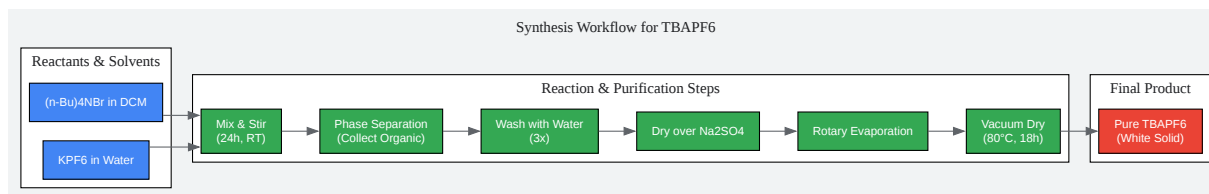
Experimental Protocols and Methodologies

Synthesis of Tetrabutylammonium Hexafluorophosphate

A common and reliable method for synthesizing TBAPF₆ involves the metathesis reaction between a tetrabutylammonium halide and a hexafluorophosphate salt.^[2]^[7]

Experimental Protocol:

- **Reactant Preparation:** Dissolve potassium hexafluorophosphate (KPF₆, 1.0 eq) in deionized water (e.g., ~15 mL/g KPF₆). In a separate flask, dissolve tetrabutylammonium bromide ((n-Bu)₄NBr, 1.0 eq) in dichloromethane (CH₂Cl₂, e.g., ~8 mL/g (n-Bu)₄NBr).^[7]
- **Reaction:** Add the dichloromethane solution to the aqueous solution of KPF₆.
- **Stirring:** Stir the resulting biphasic mixture vigorously at room temperature for 24 hours to ensure complete reaction.^[7]
- **Phase Separation:** Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the lower organic (dichloromethane) layer.
- **Washing:** Wash the organic layer three times with deionized water (e.g., 3 x 10 mL) to remove any remaining inorganic salts.^[7]
- **Drying:** Dry the organic phase over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄).^[7]
- **Isolation:** Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield a white solid.
- **Final Drying:** Dry the resulting solid product under vacuum at an elevated temperature (e.g., 80 °C) for at least 18 hours to remove all residual solvent.^[7] The reaction typically yields the product in high purity and an approximate 88% yield.^[7]



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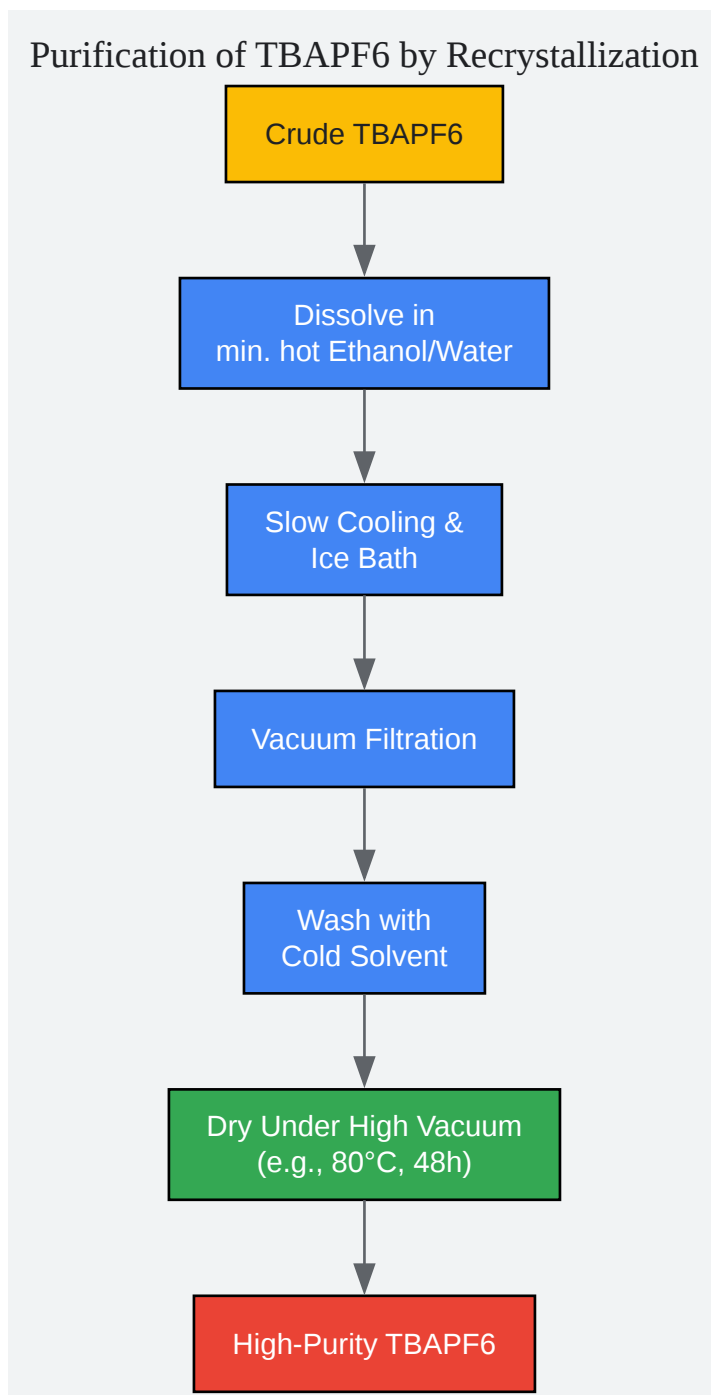
A simplified workflow for the synthesis of TBAPF₆.

Purification by Recrystallization

For high-precision electrochemical experiments, commercial TBAPF₆ often requires further purification to remove trace impurities.^[1] Recrystallization is the standard method.

Experimental Protocol:

- **Dissolution:** Dissolve the crude TBAPF₆ in a minimum amount of hot absolute ethanol or a saturated ethanol/water mixture.^{[6][10]}
- **Crystallization:** Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- **Filtration:** Collect the resulting white crystals by vacuum filtration.
- **Washing:** Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
- **Drying:** Dry the purified crystals extensively under high vacuum at an elevated temperature (e.g., 70-100 °C) for 24-48 hours.^{[6][10][14]} This step is critical to remove all traces of solvent and water.

Purification of TBAPF₆ by Recrystallization

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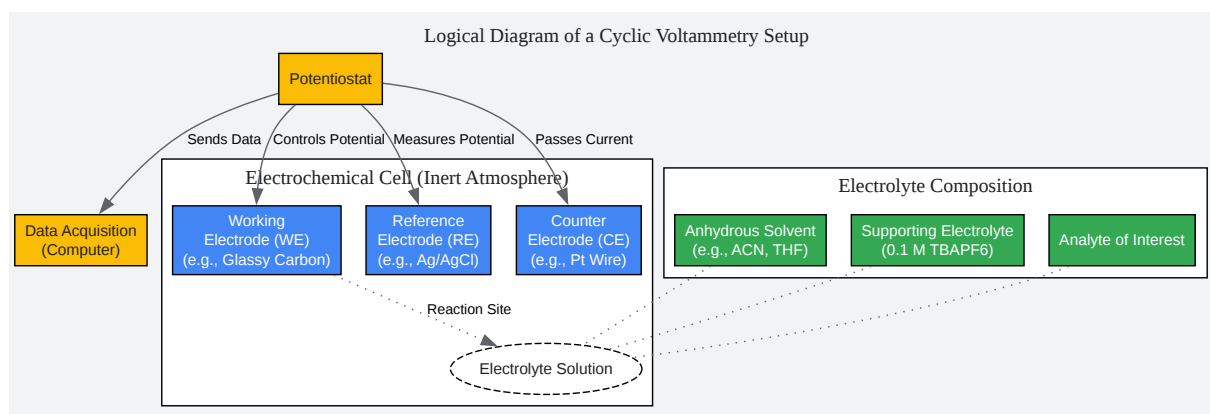
Standard procedure for purifying TBAPF₆.

Preparation for Electrochemical Analysis

Proper preparation of the electrolyte solution is crucial for obtaining reliable and reproducible electrochemical data.

Experimental Protocol:

- **Drying:** Ensure both the TBAPF₆ (as purified above) and the chosen solvent (e.g., THF, acetonitrile) are rigorously dried and deoxygenated. Solvents are typically distilled over a suitable drying agent.^{[10][14]}
- **Electrolyte Preparation:** In an inert atmosphere (e.g., a glovebox or using a Schlenk line), add the purified TBAPF₆ to the anhydrous solvent to achieve the desired concentration, typically 0.1 M.^[10]
- **Cell Assembly:** Assemble the three-electrode cell. A typical configuration includes a glassy carbon working electrode, a platinum wire auxiliary electrode, and an Ag/AgCl or Ag/Ag⁺ reference electrode.^[14]
- **Deoxygenation:** Purge the electrolyte solution within the cell with an inert gas (e.g., high-purity argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with measurements.^{[10][14]}
- **Analysis:** After purging, maintain a blanket of inert gas over the solution and proceed with the electrochemical measurement (e.g., cyclic voltammetry).



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Components of a typical electrochemical cell setup.

Characterization Data

Spectroscopic data is essential for confirming the identity and purity of synthesized or purified TBAPF₆.

Table 3: NMR Spectroscopic Data for TBAPF₆ in CD₃CN

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment | References |
|---------------------|-------------------------|----------------------------|--|------------|
| ¹ H NMR | 0.96 | triplet | 12H, CH ₃ | [7] |
| | 1.34 | multiplet | 8H, CH ₃ -CH ₂ | [7] |
| | 1.59 | multiplet | 8H, CH ₂ -CH ₂ N | [7] |
| | 3.06 | multiplet | 8H, N-CH ₂ | [7] |
| ¹⁹ F NMR | -73.0 | doublet, J(P,F) = 706.7 Hz | 6F, PF ₆ | [7] |

| ³¹P NMR | -144.6 | septet, J(P,F) = 706.7 Hz | 1P, PF₆ |[7] |

Safety and Handling

TBAPF₆ is a hazardous substance and must be handled with appropriate care.

Table 4: Hazard and Precautionary Information

| Category | GHS Information | References |
|--------------------------|--|---|
| Hazard Statements | H302: Harmful if swallowed. | [15] |
| | H315: Causes skin irritation. | [15] [16] |
| | H319: Causes serious eye irritation. | [15] [16] |
| | H335: May cause respiratory irritation. | [15] [16] |
| Precautionary Statements | P261: Avoid breathing dust. | [15] |
| | P264: Wash skin thoroughly after handling. | [15] |
| | P280: Wear protective gloves/eye protection/face protection. | [15] |

|| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. ||[\[15\]](#) |

- Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid dust formation. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[\[16\]](#)[\[17\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[16\]](#) Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for high-purity applications.[\[3\]](#)[\[6\]](#)
- Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[\[18\]](#)

Conclusion

Tetrabutylammonium hexafluorophosphate is a cornerstone supporting electrolyte for non-aqueous electrochemistry. Its combination of high solubility, chemical inertness, and a wide

electrochemical window provides an ideal environment for studying redox processes. For researchers in electrochemistry, materials science, and synthetic chemistry, a thorough understanding of its properties, proper handling, and purification is essential for achieving accurate and reproducible results. The detailed protocols and data presented in this guide serve as a critical resource for the effective application of this versatile compound.

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